molecular formula C20H15N3O2S B11037619 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11037619
M. Wt: 361.4 g/mol
InChI Key: LHEAPHLYVZIDRK-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a unique combination of indole, pyrido, and thieno rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . This is followed by the construction of the pyrido and thieno rings through cyclization reactions involving appropriate starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is unique due to its combination of three distinct heterocyclic systems, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-10-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C20H15N3O2S/c1-12-5-4-9-23-17(12)21-18-14(19(23)24)11-16(26-18)20(25)22-10-8-13-6-2-3-7-15(13)22/h2-7,9,11H,8,10H2,1H3

InChI Key

LHEAPHLYVZIDRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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